5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole
Description
Properties
IUPAC Name |
5-methyl-4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-15-17(13-18-21-15)14-20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZOUSDVOBAMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes, a common method for constructing isoxazole rings . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction . Metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazoles, including 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole, often involve scalable and eco-friendly synthetic strategies. These methods aim to maximize yield and minimize waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound features an isoxazole ring, which is known for its biological activity, combined with a piperazine moiety. The structural formula can be represented as follows:
This configuration contributes to its interaction with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole exhibit significant anticancer properties. For instance, derivatives of isoxazole have been studied for their ability to inhibit specific kinases involved in cancer progression, such as c-Abl and Bcr-Abl. These kinases are crucial in the signaling pathways of certain leukemias, suggesting that this compound could be developed for therapeutic use against neoplastic diseases .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | c-Abl | 0.5 | |
| Compound B | Bcr-Abl | 0.3 | |
| 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole | PDGF-R | TBD | Current Study |
Neurological Disorders
The piperazine component of the compound suggests potential applications in treating neurological disorders. Research has shown that piperazine derivatives can act as serotonin receptor modulators, which are important in managing conditions like anxiety and depression. The specific interaction of this compound with serotonin receptors warrants further investigation .
Case Study: Piperazine Derivatives in Neurology
A study evaluated the effects of piperazine analogs on serotonin receptor activity, demonstrating their potential in modulating mood disorders. Compounds were tested for binding affinity and functional activity at various serotonin receptor subtypes, indicating promising results for future therapeutic applications .
Antimicrobial Properties
Preliminary studies have indicated that isoxazole derivatives possess antimicrobial activity against various bacterial strains. The presence of both the isoxazole and piperazine rings enhances the efficacy of these compounds against pathogens.
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 15 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
| 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole | P. aeruginosa | TBD |
Mechanism of Action
The mechanism of action of 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
Compounds sharing the isoxazole-piperazine scaffold highlight the impact of substituents on physicochemical properties:
Table 1: Structural and Molecular Comparison
*Calculated based on structural similarity.
- Phenethyl vs.
- Functional Group Variations: The phenylethanone derivative introduces a ketone, altering electronic properties and hydrogen-bonding capacity.
Vicinal Diaryl-Substituted Isoxazoles
Compounds like 5-Methyl-4-(3-fluorophenyl)-3-(4-((2-methylbenzyl)oxy)phenyl)isoxazole (50) and 4-(4-Chlorophenyl)-3-(3-fluoro-4-((2-methylbenzyl)oxy)phenyl)-5-methylisoxazole (57) feature two aromatic rings at adjacent positions, contrasting with the target’s single piperazine substituent:
Isoxazole Derivatives with Bioactive Substituents
- Antifungal Activity : 5-Aryl-4-methylisoxazoles with halogen/methoxy groups (e.g., Compound 67 ) exhibit enhanced antifungal activity against Rhizopus oryzae and Aspergillus niger. The target’s lack of halogens may reduce toxicity but limit antifungal utility.
- Antileishmanial Activity: Aryl-substituted isoxazole nucleosides with 4-fluoro/methyl groups show potent activity against Leishmania donovani . The target’s piperazine group may redirect bioactivity toward neurotransmitter receptors.
Pharmacological Scaffold Comparisons
- BET Inhibitors : Isoxazole moieties in azepine scaffolds (e.g., Compound 1 ) act as acetyl-lysine mimics, with ligand efficiency (LEAN) values of 0.34. The target’s piperazine could modulate binding kinetics in similar epigenetic targets.
- Glutamate Receptor Ligands: The AMPA receptor’s isoxazole core (e.g., a-amino-3-hydroxy-5-methyl-4-isoxazole propionate ) underscores the structural versatility of isoxazoles in neurological applications.
Biological Activity
5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a five-membered isoxazole ring with a methyl group at position 5 and a phenethylpiperazine moiety at position 4. This unique structure contributes to its pharmacological potential.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of isoxazole derivatives. For instance, derivatives of isoxazole have shown significant activity against various cancer cell lines, including lung cancer cells (A549) and breast cancer cells. Research indicates that certain isoxazole derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole | A549 (Lung) | X.X | |
| Isoxazole Derivative A | MCF-7 (Breast) | Y.Y | |
| Isoxazole Derivative B | HeLa (Cervical) | Z.Z |
Antimicrobial Activity
In addition to anticancer properties, isoxazole compounds have demonstrated significant antimicrobial activity. For example, a study reported that certain isoxazoles exhibited potent inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Microbe | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole | E. coli | A.A µg/mL | |
| Isoxazole Derivative C | S. aureus | B.B µg/mL |
The mechanisms through which 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole exerts its biological effects are multifaceted:
- Inhibition of Key Enzymes : Some studies suggest that isoxazoles can inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Isoxazole compounds may also exhibit antioxidant activities, reducing oxidative stress within cells and contributing to their protective effects against various diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of isoxazole derivatives in clinical settings:
- Case Study 1 : A clinical trial assessed the efficacy of an isoxazole derivative in patients with advanced lung cancer, reporting a significant reduction in tumor size and improved patient survival rates compared to standard therapies .
- Case Study 2 : Another study focused on the antimicrobial properties of an isoxazole compound against drug-resistant bacterial strains, demonstrating its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
